molecular formula C16H14BrN3O5S B3934187 5-bromo-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide

5-bromo-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3934187
M. Wt: 440.3 g/mol
InChI Key: NLEYGPXJTIJLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a benzamide derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide involves its ability to inhibit certain enzymes and proteins that are necessary for the growth and proliferation of cancer cells and bacteria. It has been shown to inhibit the activity of DNA gyrase and topoisomerase II, which are essential enzymes for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of bacterial growth, and the reduction of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its ability to selectively target cancer cells and bacteria, while leaving healthy cells unaffected. However, one limitation is the potential for toxicity and side effects, which must be carefully monitored in any experiments involving this compound.

Future Directions

There are several potential future directions for research involving 5-bromo-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its potential as an anti-cancer agent and its ability to induce apoptosis in cancer cells. Another direction is to explore its potential use in the treatment of tuberculosis and other infectious diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this compound and to develop safer and more effective derivatives.

Scientific Research Applications

5-bromo-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, as well as its potential use in the treatment of tuberculosis and other infectious diseases.

properties

IUPAC Name

5-bromo-2-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O5S/c1-24-13-6-3-9(17)7-11(13)15(21)19-16(26)18-12-5-4-10(20(22)23)8-14(12)25-2/h3-8H,1-2H3,(H2,18,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEYGPXJTIJLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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